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Compound of Interest

Compound Name: (2-Aminopyridin-4-yl)methanol

Cat. No.: B035309 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound (2-Aminopyridin-4-yl)methanol (CAS No: 105250-17-7), a pyridine derivative of

interest in medicinal chemistry and drug development. This document compiles available

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

alongside experimental protocols for its synthesis and analysis.

Core Spectroscopic Data
The structural elucidation of (2-Aminopyridin-4-yl)methanol is critically dependent on a

combination of spectroscopic techniques. The following sections present a summary of the key

data obtained from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. The ¹H and ¹³C NMR data for (2-Aminopyridin-4-yl)methanol are summarized

below.

Table 1: ¹H NMR Spectroscopic Data for (2-Aminopyridin-4-yl)methanol
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

7.81 d 1H H-6 (Pyridine ring)

6.46 s 1H H-3 (Pyridine ring)

6.40 d 1H H-5 (Pyridine ring)

5.78 s 2H -NH₂

5.19 s 1H -OH

4.36 s 2H -CH₂-

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for (2-Aminopyridin-4-yl)methanol[1]

Chemical Shift (δ, ppm) Assignment

160.3 C-2 (Pyridine ring)

152.7 C-4 (Pyridine ring)

147.7 C-6 (Pyridine ring)

110.3 C-5 (Pyridine ring)

105.2 C-3 (Pyridine ring)

62.3 -CH₂-

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
While a specific experimental IR spectrum for (2-Aminopyridin-4-yl)methanol is not readily

available in the public domain, the expected characteristic absorption bands can be predicted

based on the functional groups present in the molecule. These predictions are informed by the

known spectral data of similar compounds, such as 2-aminopyridine.
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Table 3: Predicted IR Absorption Bands for (2-Aminopyridin-4-yl)methanol

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3450-3300 N-H (amine)
Asymmetric and symmetric

stretching

3400-3200 O-H (alcohol) Stretching (broad)

3100-3000 C-H (aromatic) Stretching

2950-2850 C-H (aliphatic) Stretching

1650-1600 N-H (amine) Scissoring (bending)

1600-1450 C=C, C=N (pyridine ring) Ring stretching

1350-1250 C-N (aromatic amine) Stretching

1200-1000 C-O (primary alcohol) Stretching

Mass Spectrometry (MS)
Experimental mass spectra for (2-Aminopyridin-4-yl)methanol are not widely published.

However, predicted mass-to-charge ratios (m/z) for various adducts can be calculated. The

nominal mass of the molecule is 124.14 g/mol .

Table 4: Predicted m/z Values for (2-Aminopyridin-4-yl)methanol Adducts

Adduct Predicted m/z

[M+H]⁺ 125.07

[M+Na]⁺ 147.05

[M+K]⁺ 163.03

Experimental Protocols
Synthesis of (2-Aminopyridin-4-yl)methanol
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A common synthetic route to (2-Aminopyridin-4-yl)methanol involves the reduction of ethyl 2-

aminoisonicotinate.

Materials:

Ethyl 2-aminoisonicotinate

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Deionized water

Anhydrous sodium sulfate

Procedure:

A solution of ethyl 2-aminoisonicotinate in anhydrous THF is added dropwise to a stirred

suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon)

and cooled in an ice bath.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and then refluxed for several hours.

The reaction is monitored by thin-layer chromatography (TLC) to confirm the consumption of

the starting material.

Upon completion, the reaction is carefully quenched by the slow, sequential addition of water

and a sodium hydroxide solution.

The resulting precipitate is removed by filtration, and the filter cake is washed with THF.

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the

solvent is removed under reduced pressure to yield the crude product.

The crude (2-Aminopyridin-4-yl)methanol can be further purified by recrystallization or

column chromatography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b035309?utm_src=pdf-body
https://www.benchchem.com/product/b035309?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b035309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound like (2-Aminopyridin-4-yl)methanol.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of (2-
Aminopyridin-4-yl)methanol.

This guide serves as a foundational resource for professionals engaged in the research and

development of novel chemical entities. The provided spectroscopic data and protocols are

essential for the accurate identification and characterization of (2-Aminopyridin-4-
yl)methanol, ensuring the integrity and reproducibility of scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of (2-Aminopyridin-4-yl)methanol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b035309#spectroscopic-data-for-2-aminopyridin-4-yl-
methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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